molecular formula C18H21FN4O2 B2923447 (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 946248-32-4

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2923447
CAS RN: 946248-32-4
M. Wt: 344.39
InChI Key: RBUZOBXIICNSFR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a phenyl group . It is likely to be used in pharmaceutical research due to its structural similarity to known bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a phenyl group . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential biological activity .

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Study

[(18)F]p-MPPF, a derivative closely related to the specified compound, has been utilized as a radiolabeled antagonist for the study of 5-HT(1A) receptors using positron emission tomography (PET). This research highlights the compound's utility in understanding serotonergic neurotransmission across various species, including rats, cats, monkeys, and humans, showcasing its application in neuropharmacology and neuroimaging. This compound's chemistry, radiochemistry, animal data, human data, toxicity, and metabolism have been extensively studied, providing insights into serotonergic system functioning and potential therapeutic targets for neuropsychiatric disorders (Plenevaux et al., 2000).

Synthesis and Biological Activity in Antimicrobial Applications

Research on triazole analogues of piperazine, which are structurally related to the chemical , has demonstrated significant antibacterial activity against human pathogenic bacteria. These compounds, through their innovative chemical synthesis, offer potential for further development as antimicrobial agents, highlighting the versatility of piperazine derivatives in addressing bacterial infections (Nagaraj et al., 2018).

Development of Novel Imaging Agents

Aryltrimethylammonium trifluoromethanesulfonates, with a structural similarity to the given compound, have been evaluated for their use in the synthesis of radiotracers like [18F]GBR 13119. These radiotracers are instrumental in studying the dopamine uptake system, showcasing the compound's application in developing diagnostic tools for neurological disorders. This research underlines the compound's significance in enhancing the understanding and diagnosis of conditions like Parkinson's disease and schizophrenia through non-invasive imaging techniques (Haka et al., 1989).

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a subject of future research in medicinal chemistry. Studies could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models .

properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUZOBXIICNSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone

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